molecular formula C14H14ClN3O2S B2698130 3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-(4-chlorobenzyl)oxime CAS No. 338400-19-4

3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-(4-chlorobenzyl)oxime

Cat. No. B2698130
CAS RN: 338400-19-4
M. Wt: 323.8
InChI Key: DLHOHHLZHKSMJQ-CNHKJKLMSA-N
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Description

The compound is a complex organic molecule that contains a thiazole ring (a type of heterocyclic compound), an oxime functional group, and a benzyl group. Oximes are compounds that typically result from the reaction of an aldehyde or ketone with hydroxylamine . The presence of the benzyl group suggests that this compound might have been synthesized using a benzyl halide .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxime functional group and the thiazole ring. Oximes are known to undergo a variety of reactions, including reduction, dehydration, and reaction with Grignard reagents .

Scientific Research Applications

Photochromic Materials

Overview: Photochromic materials change color in response to light exposure. They find applications in eyewear, sensors, and data storage.

TPENOMe-a: Weak Fluorescence and Rewritable Paper: TPENOMe-b: Orange Fluorescence and Data Encryption:

Antioxidant Activity

Overview: Antioxidants protect cells from oxidative damage. They have implications in health, food preservation, and cosmetics.

2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol:

Catalytic Activity

Overview: Catalysts accelerate chemical reactions. Understanding their activity is crucial for industrial processes.

2-Imino-1,10-phenanthroline Derivatives:

properties

IUPAC Name

(3E)-3-[(4-chlorophenyl)methoxyimino]-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-16-14-17-8-13(21-14)12(19)6-7-18-20-9-10-2-4-11(15)5-3-10/h2-5,7-8H,6,9H2,1H3,(H,16,17)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHOHHLZHKSMJQ-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(S1)C(=O)CC=NOCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC=C(S1)C(=O)C/C=N/OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-3-{[(4-chlorophenyl)methoxy]imino}-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one

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